4-fluoroquinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoroquinolin-2-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoroquinolin-2-ol typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom in a quinoline precursor with a fluorine atom. This can be achieved using reagents such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide. Another approach involves the direct fluorination of quinoline using elemental fluorine or other fluorinating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process, minimizing the risk associated with handling reactive fluorine compounds.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoroquinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinolin-2-one derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Quinolin-2-one derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Aminoquinoline or thioquinoline derivatives.
Scientific Research Applications
4-Fluoroquinolin-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antineoplastic, and antiviral properties. It serves as a lead compound in the development of new drugs.
Industry: Utilized in the production of liquid crystals and dyes due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-fluoroquinolin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition of enzyme activity. This property is particularly valuable in the development of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
4-Chloroquinolin-2-ol: Similar structure but with a chlorine atom instead of fluorine.
4-Bromoquinolin-2-ol: Contains a bromine atom in place of fluorine.
4-Iodoquinolin-2-ol: Features an iodine atom instead of fluorine.
Uniqueness: 4-Fluoroquinolin-2-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances biological activity compared to its halogenated analogs. The fluorine atom’s small size and high electronegativity contribute to stronger interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
1261539-01-8 |
---|---|
Molecular Formula |
C9H6FNO |
Molecular Weight |
163.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.